5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde
Description
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is a brominated benzaldehyde derivative featuring a pyrimidin-2-yloxy substituent at the 2-position of the benzaldehyde core. This compound is of interest in medicinal chemistry and materials science due to its aromatic and electrophilic aldehyde group, which enables diverse reactivity in synthesis.
Properties
CAS No. |
1260876-77-4 |
|---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
5-bromo-2-pyrimidin-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-2-3-10(8(6-9)7-15)16-11-13-4-1-5-14-11/h1-7H |
InChI Key |
DTFVDAWAWKWLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with pyrimidine-2-ol under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzaldehyde Core
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
- Structure : The pyrimidine ring is replaced with a 4-bromobenzyl group.
- Molecular Formula : C₁₄H₁₀Br₂O₂ (MW: 370.04 g/mol) .
- Properties: Increased molecular weight and lipophilicity due to the bromobenzyl group.
5-Bromo-2-(3-pyridinylmethoxy)benzaldehyde
- Structure : Substitution of pyrimidine with a pyridine-3-ylmethoxy group.
- Molecular Formula: C₁₃H₁₀BrNO₂ (MW: 300.14 g/mol) .
- Properties : The pyridine ring introduces a basic nitrogen, altering solubility and electronic properties. This may enhance binding to metalloenzymes or receptors compared to pyrimidine derivatives.
5-Bromo-2-(difluoromethoxy)benzaldehyde
- Structure : Replaces pyrimidin-2-yloxy with a difluoromethoxy group.
- Molecular Formula : C₈H₅BrF₂O₂ (MW: 251.03 g/mol) .
- Properties : The electron-withdrawing difluoromethoxy group increases electrophilicity at the aldehyde, favoring nucleophilic addition reactions. Reduced aromaticity compared to pyrimidine derivatives may limit π-π stacking interactions.
Functional Group Modifications
5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde
- Structure : A tert-butyl group at the 3-position and a hydroxyl group at the 2-position.
- Synthesis: Produced via formylation of 2-(tert-butyl)phenol followed by bromination .
5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
Market and Industrial Relevance
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde: A commercially significant derivative, with global production projected to grow due to its use in agrochemicals and pharmaceuticals. Market analyses highlight its higher cost (~$200–$300/g) compared to non-fluorinated analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |
|---|---|---|---|---|
| 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde | C₁₁H₈BrN₂O₂ | 283.10 | Pyrimidin-2-yloxy | ~2.5 (est.) |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | C₁₄H₁₀Br₂O₂ | 370.04 | 4-Bromobenzyl | ~4.0 |
| 5-Bromo-2-(difluoromethoxy)benzaldehyde | C₈H₅BrF₂O₂ | 251.03 | Difluoromethoxy | ~2.0 |
*Estimated based on substituent contributions.
Biological Activity
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde can be represented by the following chemical structure:
- Molecular Formula : C11H8BrN2O2
- Molecular Weight : 284.1 g/mol
- CAS Number : 179859-71-7
The biological activity of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate potency.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde | 0.05 ± 0.02 |
| Celecoxib (standard) | 0.04 ± 0.01 |
This suggests that it has comparable efficacy to established anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde is essential for optimizing its biological activity. Modifications on the pyrimidine ring and benzaldehyde moiety can significantly impact its potency and selectivity:
- Bromination : The presence of the bromine atom enhances lipophilicity, which may improve cellular uptake.
- Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been explored to enhance anticancer activity.
Study 1: Anticancer Activity Evaluation
A study conducted on the effects of 5-Bromo-2-(pyrimidin-2-yloxy)benzaldehyde on MCF-7 cells revealed that treatment led to increased apoptosis as evidenced by flow cytometry analysis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
